(R)-n-[2-[3,4-bis[(trimethylsilyl)oxy]phenyl]-2-[(trimethylsilyl)oxy]ethyl]-1,1,1-trimethyl-silanamine
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Overview
Description
(R)-n-[2-[3,4-bis[(trimethylsilyl)oxy]phenyl]-2-[(trimethylsilyl)oxy]ethyl]-1,1,1-trimethyl-silanamine is a complex organic compound characterized by the presence of multiple trimethylsilyloxy groups. These groups are known for their role in protecting hydroxyl functionalities during chemical reactions. The compound’s structure includes a phenyl ring substituted with trimethylsilyloxy groups, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (R)-n-[2-[3,4-bis[(trimethylsilyl)oxy]phenyl]-2-[(trimethylsilyl)oxy]ethyl]-1,1,1-trimethyl-silanamine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,4-dihydroxybenzaldehyde and trimethylsilyl chloride.
Protection of Hydroxyl Groups: The hydroxyl groups on the benzaldehyde are protected using trimethylsilyl chloride in the presence of a base like pyridine.
Formation of the Ethanamine Moiety: The protected benzaldehyde is then reacted with an amine, such as ®-2-amino-2-trimethylsilyloxyethanol, under controlled conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
(R)-n-[2-[3,4-bis[(trimethylsilyl)oxy]phenyl]-2-[(trimethylsilyl)oxy]ethyl]-1,1,1-trimethyl-silanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove protective groups or reduce specific functionalities.
Substitution: The trimethylsilyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles in the presence of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.
Scientific Research Applications
(R)-n-[2-[3,4-bis[(trimethylsilyl)oxy]phenyl]-2-[(trimethylsilyl)oxy]ethyl]-1,1,1-trimethyl-silanamine has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: The compound is utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of (R)-n-[2-[3,4-bis[(trimethylsilyl)oxy]phenyl]-2-[(trimethylsilyl)oxy]ethyl]-1,1,1-trimethyl-silanamine involves its interaction with specific molecular targets. The trimethylsilyloxy groups play a crucial role in protecting reactive sites, allowing for selective reactions to occur. The compound can act as a substrate or inhibitor in enzymatic reactions, influencing various biological pathways.
Comparison with Similar Compounds
Similar Compounds
(2R)-2-[3,4-Bis(trimethylsilyloxy)phenyl]ethanamine: Lacks the N-trimethylsilyl group, making it less versatile in certain reactions.
(2R)-2-[3,4-Dihydroxyphenyl]-N-trimethylsilyl-2-trimethylsilyloxyethanamine: Contains hydroxyl groups instead of trimethylsilyloxy groups, affecting its reactivity and stability.
Uniqueness
(R)-n-[2-[3,4-bis[(trimethylsilyl)oxy]phenyl]-2-[(trimethylsilyl)oxy]ethyl]-1,1,1-trimethyl-silanamine is unique due to its multiple trimethylsilyloxy groups, which provide enhanced protection and reactivity control. This makes it a valuable tool in synthetic chemistry, particularly for complex molecule construction.
Properties
Molecular Formula |
C20H43NO3Si4 |
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Molecular Weight |
457.9 g/mol |
IUPAC Name |
(2R)-2-[3,4-bis(trimethylsilyloxy)phenyl]-N-trimethylsilyl-2-trimethylsilyloxyethanamine |
InChI |
InChI=1S/C20H43NO3Si4/c1-25(2,3)21-16-20(24-28(10,11)12)17-13-14-18(22-26(4,5)6)19(15-17)23-27(7,8)9/h13-15,20-21H,16H2,1-12H3/t20-/m0/s1 |
InChI Key |
MLHNBOALOLAGFS-FQEVSTJZSA-N |
Isomeric SMILES |
C[Si](C)(C)NC[C@@H](C1=CC(=C(C=C1)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C |
Canonical SMILES |
C[Si](C)(C)NCC(C1=CC(=C(C=C1)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C |
Origin of Product |
United States |
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